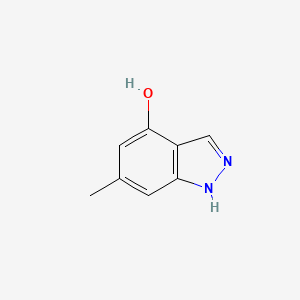

6-Methyl-1H-indazol-4-ol

描述

6-Methyl-1H-indazol-4-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The structure of this compound consists of a benzene ring fused with a pyrazole ring, with a methyl group at the 6th position and a hydroxyl group at the 4th position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1H-indazol-4-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using transition metal-catalyzed reactions. These methods are preferred due to their high yields and minimal byproduct formation .

化学反应分析

Types of Reactions

6-Methyl-1H-indazol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of 6-Methyl-1H-indazol-4-one.

Reduction: Formation of 6-Methyl-1H-indazol-4-amine.

Substitution: Formation of various substituted indazole derivatives depending on the substituent introduced.

科学研究应用

Chemistry

6-Methyl-1H-indazol-4-ol serves as a valuable building block for synthesizing more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, including oxidation, reduction, and substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl group can be oxidized to form ketones. | KMnO4, CrO3 |

| Reduction | Can be reduced to form corresponding alcohols or amines. | NaBH4, LiAlH4 |

| Substitution | Methyl group can undergo electrophilic substitution reactions. | Br2, H2SO4 |

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in inhibiting key enzymes such as phosphatidylinositol-3-kinase (PI3K) and indoleamine 2,3-dioxygenase (IDO1), which are involved in critical biochemical pathways like the PI3K/Akt signaling pathway.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in tumor growth.

- Anti-inflammatory Effects : Research suggests that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

| Therapeutic Area | Potential Mechanism of Action |

|---|---|

| Cancer | Induces apoptosis via caspase activation. |

| Inflammation | Inhibits COX and LOX enzymes involved in inflammatory processes. |

Industry

In industrial applications, this compound is utilized as a precursor for developing new materials and chemicals. Its unique properties make it suitable for synthesizing pharmaceuticals and agrochemicals.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Anti-inflammatory Study :

- A study demonstrated that related indazole compounds significantly reduced edema in animal models of acute inflammation.

- This suggests that this compound may have similar anti-inflammatory effects.

-

Cancer Cell Line Testing :

- In vitro tests on various cancer cell lines revealed that indazole derivatives could inhibit cell growth effectively.

- IC50 values indicated promising cytotoxicity against breast and colon cancer cells, suggesting potential therapeutic applications for this compound.

-

Pharmacokinetic Evaluation :

- Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics for related compounds.

- Acceptable toxicity profiles were observed in animal models, supporting further research into clinical applications.

作用机制

The mechanism of action of 6-Methyl-1H-indazol-4-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s hydroxyl group plays a crucial role in forming hydrogen bonds with the target enzyme, enhancing its inhibitory effect .

相似化合物的比较

Similar Compounds

1H-Indazole: Lacks the methyl and hydroxyl groups, resulting in different biological activities.

2H-Indazole: A tautomeric form with different stability and reactivity.

6-Methyl-1H-indazole: Similar structure but lacks the hydroxyl group, affecting its chemical reactivity and biological properties.

Uniqueness

6-Methyl-1H-indazol-4-ol is unique due to the presence of both the methyl and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activities. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .

生物活性

6-Methyl-1H-indazol-4-ol is a heterocyclic compound belonging to the indazole family, characterized by its unique structure featuring a methyl group at the 6-position and a hydroxyl group at the 4-position of the indazole ring. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in various biochemical pathways:

- Phosphatidylinositol-3-kinase (PI3K) : Inhibition of PI3K affects the PI3K/Akt signaling pathway, crucial for regulating cell growth, proliferation, and survival.

- Indoleamine 2,3-dioxygenase 1 (IDO1) : This enzyme plays a role in immune regulation and tumor progression, and its inhibition may enhance anti-tumor immunity.

- Cyclooxygenase-2 (COX-2) : this compound exhibits significant inhibitory activity against COX-2, reducing the production of pro-inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha, positioning it as a potential therapeutic agent for inflammatory disorders.

Biological Activities

The compound has demonstrated various biological activities:

- Anticancer Activity : Research indicates that derivatives of indazole, including this compound, exhibit promising anticancer properties. For instance, a related compound showed an IC50 value of 5.15 µM against the K562 cell line, indicating effective inhibition of cancer cell proliferation .

- Anti-inflammatory Properties : By inhibiting COX-2, this compound may alleviate inflammation-related conditions. The reduction in inflammatory mediators suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound and its derivatives:

- Antitumor Effects : A study reported that a derivative (compound 6o) demonstrated significant antitumor activity against K562 cells, inducing apoptosis in a dose-dependent manner. The apoptosis was associated with alterations in the expression of key proteins involved in cell survival, such as Bcl-2 and Bax .

- Cell Cycle Modulation : The same study noted that treatment with compound 6o resulted in an increased population of cells in the G0/G1 phase and a decrease in S phase cells, indicating a potential mechanism for its anticancer effects by disrupting normal cell cycle progression .

- Selectivity and Safety : The selectivity index for compound 6o was calculated to be significantly higher than conventional chemotherapeutics like 5-Fu, suggesting a safer profile with lower cytotoxicity towards normal cells (IC50 = 33.20 µM) compared to cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1H-Indazole | Lacks methyl and hydroxyl groups | Different biological activities |

| 2H-Indazole | Tautomeric form | Varies in stability |

| 6-Methyl-1H-indazole | Methyl group at position 6 | Altered chemical reactivity |

The uniqueness of this compound lies in its combined anti-inflammatory, antimicrobial, and anticancer activities due to the presence of both methyl and hydroxyl groups, which enhance its reactivity and biological interactions.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methyl-1H-indazol-4-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented in the literature, analogous indazole derivatives (e.g., 3-substituted indoles) are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, 3-(2-azidoethyl)-1H-indol-5-ol derivatives were prepared using PEG-400:DMF solvent mixtures and CuI catalysis under nitrogen protection . Optimization involves adjusting stoichiometry, reaction time (e.g., 12–24 hours), and purification via column chromatography (e.g., 70:30 EtOAc:hexanes). Yield improvements (e.g., 30–35%) may require solvent screening (e.g., DMF vs. PEG-400) and temperature control.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Utilize a combination of -NMR, -NMR, and HRMS. For instance, -NMR in DMSO- can resolve aromatic protons (δ 6.5–8.6 ppm) and methyl groups (δ 2.5–3.8 ppm), while HRMS (e.g., FAB-HRMS) confirms molecular ion peaks (e.g., m/z 335.1512 [M+H]) . Purity should be validated via TLC (e.g., R values in 70:30 EtOAc:hexanes) and elemental analysis. For crystallographic confirmation, SHELX programs (e.g., SHELXL for small-molecule refinement) are recommended .

Q. What biological activity screening strategies are applicable to this compound?

- Methodological Answer : Prioritize in vitro assays targeting indazole-related pathways (e.g., kinase inhibition, antioxidant activity). For example, indole derivatives in were evaluated for ischemia treatment via ROS scavenging assays. Use dose-response curves (e.g., 1–100 µM) in cell-based models (e.g., HUVECs) and validate with Western blotting for downstream targets (e.g., AMPK, HIF-1α). Cross-reference with structurally similar compounds (e.g., 6-nitroindazole derivatives) to infer potential activity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to target proteins?

- Methodological Answer : Employ AutoDock Vina or Schrödinger Suite for docking studies. Prepare the ligand (this compound) by optimizing its 3D structure at the B3LYP/6-31G* level. Dock into active sites of targets (e.g., PKA, AMPA receptors) using crystal structures from the PDB (e.g., 1ATP for PKA). Analyze binding poses for hydrogen bonds (e.g., indazole N-H with catalytic lysine) and hydrophobic interactions (methyl group with nonpolar residues). Validate predictions via MD simulations (e.g., 100 ns trajectories in GROMACS) .

Q. How should contradictory data on the biological efficacy of indazole derivatives be resolved?

- Methodological Answer : Apply empirical contradiction analysis (ECA) frameworks to identify confounding variables. For example, discrepancies in IC values across studies may arise from assay conditions (e.g., serum concentration, cell passage number). Use meta-regression to correlate variables (e.g., solvent polarity, pH) with activity trends. Case studies in highlight falsification protocols (e.g., iterative hypothesis testing) to reconcile conflicting results in pharmacological datasets .

Q. What strategies mitigate instability issues (e.g., oxidation, photodegradation) in this compound during storage?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) can identify degradation pathways. Protect the compound from light (amber vials) and oxygen (argon atmosphere). Add stabilizers (e.g., BHT for radical scavenging) or lyophilize for long-term storage. Monitor via HPLC-UV (e.g., C18 column, 254 nm) and track degradation products (e.g., nitroso derivatives) via LC-MS .

Q. Methodological Considerations

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL can distinguish 1H- vs. 2H-tautomers. For example, hydrogen bonding patterns (e.g., N-H···O interactions) and torsion angles (e.g., C4-O···C6-CH) provide definitive evidence. Refinement parameters (R < 5%) ensure accuracy, while Hirshfeld surfaces map intermolecular interactions .

Q. What statistical approaches are suitable for analyzing dose-dependent effects in indazole pharmacology?

- Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC/IC. For multi-target effects, apply pathway enrichment analysis (e.g., Gene Ontology) or machine learning (e.g., random forests) to prioritize mechanisms. ’s panel data analysis (e.g., cross-lagged SEM) is adaptable for longitudinal studies .

属性

IUPAC Name |

6-methyl-1H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-7-6(4-9-10-7)8(11)3-5/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXNRAUKLWFRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606600 | |

| Record name | 6-Methyl-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705927-36-2 | |

| Record name | 6-Methyl-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。